2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one
Description
Properties
CAS No. |
111658-34-5 |
|---|---|
Molecular Formula |
C13H10ClNOS |
Molecular Weight |
263.74 g/mol |
IUPAC Name |
2-(chloromethyl)-4H-benzo[h][1,4]benzothiazin-3-one |
InChI |
InChI=1S/C13H10ClNOS/c14-7-11-13(16)15-10-6-5-8-3-1-2-4-9(8)12(10)17-11/h1-6,11H,7H2,(H,15,16) |
InChI Key |
NCYJNACHKLSLJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(C(=O)N3)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one typically involves the reaction of 2-halo-N-(2-halophenyl)-acetamides with AcSH (acetyl sulfide) via an SN2/deacetylation/coupling process
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the thiazine ring.
Cyclization Reactions: It can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including polycyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Inferred from analogous benzothiazinone derivatives in .
Conformational and Crystallographic Differences
- The thiazine ring in (Z)-2-benzylidene-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one adopts a screw-boat conformation, with a 58.95° dihedral angle between aromatic rings. This distortion may reduce planarity compared to naphtho-fused analogs, affecting binding to biological targets .
Oxidation State and Electronic Effects
- Sulfones vs. Thiazinones: Sulfone derivatives (e.g., 1,1-dioxides) exhibit higher oxidation states at sulfur, increasing their hydrogen-bonding capacity and solubility compared to non-oxidized thiazinones .
- Chloromethyl vs. Hydrazine Substituents: The electron-withdrawing chloromethyl group stabilizes the thiazinone ring via inductive effects, whereas hydrazine derivatives introduce basic nitrogen centers, altering pH-dependent reactivity .
Biological Activity
2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one is a heterocyclic compound belonging to the thiazine class. Its structure combines a naphthalene moiety with a thiazinone framework, which contributes to its diverse biological activities. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Chemical Structure and Properties
The unique structural features of this compound include:
- A chloromethyl group , enhancing reactivity.
- A naphthalene core , which is known for its ability to interact with various biological targets.
This compound's chemical behavior allows for multiple reactions, making it a versatile candidate for further pharmacological studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism may involve the inhibition of specific enzymes or receptors, although detailed pathways are yet to be fully elucidated.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Further research is needed to clarify its specific targets and pathways within cancer cells.
Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of several thiazine derivatives, this compound demonstrated notable activity against Mycobacterium tuberculosis and Pseudomonas aeruginosa . The results indicated that modifications in the chloromethyl group could enhance bioactivity across different strains .
Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer potential of this compound involved testing against human cancer cell lines (e.g., SH-SY5Y cells). The findings revealed concentration-dependent cytotoxic effects, suggesting that the compound could serve as a lead structure for developing new anticancer drugs .
Comparative Analysis of Related Compounds
Q & A
Q. Q: What are the optimized synthetic routes for 2-(chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one, and how do reaction conditions influence yield?
A: The compound can be synthesized via C-S/C-N coupling reactions using α-aminothiophenol and substituted epoxides. Phosphate catalysts like monoammonium phosphate (MAP) offer high efficiency under mild conditions (60–80°C, solvent-free), achieving yields >85% for electron-rich epoxides. For nitro-substituted epoxides (electron-withdrawing groups), reaction times increase to 45–60 minutes due to reduced nucleophilicity . Catalyst reusability is demonstrated for up to four cycles without significant loss in activity. Microwave-assisted methods using Cs₂CO₃ in DMF at 130°C for 30 minutes provide an alternative route with 65–90% yields, suitable for thermally sensitive substrates .
Structural Characterization
Q. Q: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
A: Key techniques include:
- X-ray crystallography : Resolves the screw-boat conformation of the thiazine ring and Z-configuration of substituents, as shown in analogs like (Z)-2-benzylidene derivatives (dihedral angle: 58.95° between aromatic rings) .
- NMR/IR spectroscopy : Confirm regioselectivity of chloromethyl substitution and hydrogen bonding motifs (e.g., C–H···O interactions in crystal packing) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 280.03) and fragmentation patterns .
Biological Activity Assessment
Q. Q: How can researchers evaluate the antimicrobial potential of this compound?
A: Standard protocols include:
- Disc diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives like 6-nitro-substituted thiazinones show zones of inhibition ≥12 mm at 100 µg/mL .
- MIC determination : Use broth microdilution (CLSI guidelines) to quantify potency. Structural analogs exhibit MIC values of 8–32 µg/mL against fungal pathogens .
Advanced Mechanistic Studies
Q. Q: What experimental strategies address contradictions in catalytic efficiency across different synthetic methods?
A: Contradictions arise from catalyst-substrate interactions. For example:
- MAP vs. microwave conditions : MAP’s Bronsted acidity accelerates epoxide ring-opening, while microwave irradiation enhances Cs₂CO₃-mediated nucleophilic substitution. Kinetic studies (e.g., time-resolved FTIR) can compare activation energies .
- Electron-deficient substrates : Nitro groups slow MAP-catalyzed reactions but are tolerated in microwave synthesis. DFT calculations may reveal transition-state stabilization differences .
Conformational Analysis and Supramolecular Assembly
Q. Q: How does the compound’s conformation influence its solid-state properties?
A: The thiazine ring adopts a screw-boat conformation, creating a twisted molecular geometry. This distortion facilitates C–H···O hydrogen bonding, forming inversion dimers in the crystal lattice. Such interactions are critical for predicting solubility and crystallinity in drug formulation .
Stability and Storage
Q. Q: What are the optimal storage conditions to ensure compound stability?
A: Store in airtight, light-protected containers at 2–8°C. The compound is stable under inert atmospheres (N₂/Ar) but may hydrolyze in humid environments. Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C, aligning with its melting point (176–178°C) .
Advanced Functionalization Strategies
Q. Q: How can the chloromethyl group be leveraged for further derivatization?
A: The chloromethyl moiety enables:
- Nucleophilic substitution : React with amines/thiols to generate zwitterionic or prodrug derivatives.
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (e.g., using Pd catalysts) for π-extended analogs .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole groups, enhancing bioactivity .
Addressing Synthetic Byproducts
Q. Q: How can researchers mitigate byproduct formation during synthesis?
A: Common byproducts arise from:
- Over-oxidation : Control H₂O₂ stoichiometry during sulfone formation (e.g., ≤2 equiv., 0°C) .
- Epoxide polymerization : Use low temperatures (<50°C) and dilute conditions for MAP-catalyzed reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target compound ≥95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
